2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Description
Significance within Fluorinated Organic Chemistry Research
The field of organofluorine chemistry investigates organic compounds containing the carbon-fluorine bond, which find wide-ranging applications from pharmaceuticals to advanced materials. wikipedia.org The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. youtube.com Fluorine's high electronegativity can influence the electronic environment of a molecule, enhancing properties like metabolic stability and binding affinity in drug candidates. youtube.com
Within this context, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a significant compound. The presence of two trifluoroethoxy groups (-OCH₂CF₃) enhances its chemical stability and solubility in certain organic solvents. innospk.comchemimpex.com These characteristics make it a valuable fluorinated building block for synthetic chemistry. youtube.com The trifluoroethoxy groups are crucial in modifying the properties of the final products, for example, by contributing to the pharmacological efficacy and stability of a drug molecule. innospk.com In materials science, the fluorine content can improve thermal stability and chemical resistance in specialty polymers. chemimpex.comrsc.org The study of such molecules contributes to the broader understanding of how fluorination can be used to design compounds with specific, desirable characteristics for a variety of applications. youtube.comrsc.org
Historical Context of Fluorinated Benzoic Acid Research
The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov The development of methods to introduce fluorine into aromatic rings was a significant advancement. In 1927, the Schiemann reaction provided a methodology for preparing fluoroaromatic compounds from diazonium salts. nih.gov Another key development was the use of potassium fluoride (B91410) for nucleophilic halogen exchange, first reported by Gottlieb in 1936. nih.gov
Overview of Key Research Areas and Applications
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Flecainide. innospk.comgoogle.comgoogle.com Flecainide is an antiarrhythmic drug used to treat irregular heartbeats. innospk.com The synthesis involves converting the benzoic acid into its acid chloride or another activated form, which is then reacted with other reagents to build the final drug molecule. google.com
Beyond its role in Flecainide synthesis, the compound is a subject of research in other areas:
Pharmaceutical Development: Researchers have used this compound as a starting material to create new complex heterocyclic molecules. acs.org For example, it was used to synthesize a series of 1,3-thiazolidine-4-one derivatives that were then investigated as potential anticancer agents, specifically as inhibitors of AURKA and VEGFR-2 enzymes, which are relevant in cancer research. acs.org The esterification of the benzoic acid leads to the formation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, a crucial intermediate for these more complex structures. acs.orguni.lu
Materials Science: The unique properties conferred by the trifluoroethoxy groups make this compound and its derivatives of interest in the development of advanced materials. chemimpex.com These applications include the formulation of high-performance coatings, adhesives, and specialty polymers that require enhanced thermal stability and chemical resistance for use in demanding industries like automotive and aerospace. chemimpex.comrsc.org The fluorine atoms can lower the HOMO and LUMO energy levels of materials, which is beneficial for electronic applications, and can influence the solid-state organization of molecules, potentially enhancing charge carrier mobility. rsc.org
Table 2: Key Research Applications of this compound
| Research Area | Specific Application | Key Intermediate Derived | Source(s) |
|---|---|---|---|
| Pharmaceutical Synthesis | Production of the antiarrhythmic drug Flecainide. | 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride | innospk.comgoogle.comgoogle.com |
| Medicinal Chemistry | Synthesis of novel 1,3-thiazolidine-4-one derivatives for antiglioma agent research. | 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | acs.org |
| Materials Science | Formulation of specialty polymers, high-performance coatings, and adhesives. | Not specified | chemimpex.com |
| Organic Electronics | Development of organic n-type or ambipolar semiconducting materials. | Not specified | rsc.org |
Properties
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGYLCZBZKRYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371111 | |
| Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | |
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Molecular Weight |
318.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35480-52-5 | |
| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35480-52-5 | |
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| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | |
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| Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | |
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| Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | |
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| Record name | 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Reaction Engineering
Established Synthetic Routes for 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Established methods for synthesizing this compound often involve multi-stage processes that begin with readily available aromatic compounds. These routes have been refined over time to improve yield and purity.
Multi-stage synthesis is a common approach, allowing for the gradual construction of the target molecule's complex structure. These pathways typically involve the introduction of the trifluoroethoxy groups onto a benzene (B151609) ring, followed by the formation or modification of the carboxylic acid functional group.
A frequently employed synthetic strategy starts with dihalogenated benzene derivatives. One such process begins with 1,4-dibromobenzene, which is converted into 1,4-bis(2,2,2-trifluoroethoxy)benzene. google.com This intermediate is then acetylated to form 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, which is subsequently oxidized to yield the final benzoic acid product. google.com This multi-step process is a foundational method for obtaining this compound. google.com
Other dihalogenated precursors can also be utilized. For instance, the synthesis can be initiated from 1-bromo-4-fluorobenzene (B142099) or 2-bromo-5-chlorobenzoic acid. google.com The reaction of halobenzoic acids with 2,2,2-trifluoroethanol (B45653) in the presence of a strong base and a copper-containing material is a key transformation in these routes. google.com
Table 1: Synthesis via Dihalogenated Benzene Derivatives
| Starting Material | Key Intermediates | Final Product | Reference |
|---|---|---|---|
| 1,4-Dibromobenzene | 1,4-bis(2,2,2-trifluoroethoxy)benzene; 2,5-bis(2,2,2-trifluoroethoxy)acetophenone | This compound | google.com |
A crucial step in several synthetic pathways is the oxidation of a 2,5-bis(2,2,2-trifluoroethoxy)acetophenone intermediate. google.com This conversion is commonly achieved using hypochlorite (B82951), which effectively transforms the acetyl group into a carboxyl group to yield this compound. google.comprepchem.comgoogle.com This method is noted for its high yield, with one process reporting a 94.5% yield of the final product with a melting point of 120-122°C. google.com However, a potential drawback of this method is the risk of partial halogenation of the benzene ring, which can complicate the production of the pure benzoic acid. google.com
The general reaction involves treating the acetophenone (B1666503) derivative with an aqueous solution of sodium hypochlorite (bleach) and a base like sodium hydroxide, followed by heating. truman.edu After the reaction is complete, any excess oxidant is neutralized, and the product is precipitated by acidification. google.comtruman.edu
Table 2: Oxidation of Acetophenone Intermediate
| Reactant | Oxidizing Agent | Reported Yield | Melting Point | Reference |
|---|
An alternative route to this compound starts from 2,5-dihydroxybenzoic acid. chemicalbook.com This method involves the trifluoroethoxylation of both hydroxyl groups and the carboxylic acid group. The reaction with a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate, results in the formation of the 2,2,2-trifluoroethyl ester of this compound. google.comchemicalbook.com This ester can then be hydrolyzed to the desired carboxylic acid. This approach avoids the use of halogenated precursors and the subsequent oxidation steps. chemicalbook.com
Catalysis plays a significant role in the efficiency of trifluoroethoxylation reactions. Copper-assisted nucleophilic substitution is a key strategy for introducing trifluoroethoxy groups onto the aromatic ring. Specifically, copper(I) iodide and copper(I) bromide have been used to catalyze the reaction between a dihalogenated benzene and 2,2,2-trifluoroethanol in the presence of a strong base and a polar solvent. google.comgoogle.com This catalytic process facilitates the displacement of halogen atoms with trifluoroethoxy groups, a crucial step in forming the core structure of the target molecule. google.com The reaction is typically carried out at temperatures ranging from ambient to 170°C. google.com
Multi-Stage Synthetic Pathways from Aromatic Precursors
Advanced Synthetic Strategies and Process Optimization
Ongoing research focuses on developing more efficient, cost-effective, and safer methods for the synthesis of this compound. Process optimization aims to reduce the number of steps, improve yields, and minimize hazardous reagents and byproducts.
One improved process involves the direct oxidation of 2,5-bis(2,2,2-trifluoroethoxy)toluene. google.com This substrate is oxidized using a strong oxidizing agent like potassium permanganate (B83412) in a mixture of pyridine (B92270) and water. google.com The resulting this compound can be isolated in high yield (e.g., 75.2% or 81.6%) and purity. google.com This strategy streamlines the synthesis by starting from a toluene derivative, thereby avoiding the acetylation and subsequent oxidation steps required in the acetophenone route. google.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 2,2,2-Trifluoroethanol |
| 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-triflouroethoxy) benzoate |
| 2,2,2-Trifluoroethyl triflate |
| 2,5-bis(2,2,2-trifluoroethoxy)acetophenone |
| This compound |
| 2,5-bis(2,2,2-trifluoroethoxy)toluene |
| 2,5-Dihydroxybenzoic acid |
| 2-Bromo-5-chlorobenzoic acid |
| Acetic acid |
| Acetone |
| Benzene |
| Chlorine |
| Copper(I) bromide |
| Copper(I) iodide |
| Flecainide |
| Hydrochloric acid |
| Hypochlorite |
| N,N-dimethylformamide |
| Potassium permanganate |
| Pyridine |
| Sodium bisulfite |
| Sodium hydroxide |
| Thionyl chloride |
| Toluene |
| 1,4-bis(2,2,2-trifluoroethoxy)benzene |
| 1,4-Dibromobenzene |
Development of More Efficient and Environmentally Friendly Synthesis Methods
Early synthetic routes to this compound often involved multiple steps and reagents that posed environmental and safety concerns. One established method begins with 1,4-dibromobenzene, which is first converted to 1,4-bis(2,2,2-trifluoroethoxy)benzene. This intermediate is then acetylated to form 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, which is subsequently oxidized to the desired benzoic acid. google.com
A significant advancement in the synthesis of this compound has been the development of a process starting from 2,5-dibromotoluene. This method is noted for its high yields. google.comgoogle.com The process involves the reaction of 2,5-dibromotoluene with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst to produce 2,5-bis(2,2,2-trifluoroethoxy)toluene, which is then oxidized to this compound. google.com
Concerns over safety have also driven the evolution of synthetic methodologies. For instance, the use of sodium hydride in combination with N,N-dimethylformamide (DMF) has been identified as a potential explosion hazard. google.com To mitigate this risk, alternative methods have been developed, such as using metallic sodium, which is considered a safer option for industrial-scale production. google.com Another approach involves the use of potassium tert-butoxide as the base in a solvent like tetrahydrofuran (THF). chemicalbook.com
| Starting Material | Key Reaction Steps | Reported Advantages/Considerations |
|---|---|---|
| 1,4-Dibromobenzene | Formation of 1,4-bis(2,2,2-trifluoroethoxy)benzene, followed by acetylation and oxidation. google.com | A multi-stage process. google.com |
| 2,5-Dibromotoluene | Reaction with 2,2,2-trifluoroethanol to form 2,5-bis(2,2,2-trifluoroethoxy)toluene, followed by oxidation. google.com | High yields. google.comgoogle.com |
| 5-Bromo-2-chlorobenzoic acid | Copper-catalyzed reaction with 2,2,2-trifluoroethanol. google.comchemicalbook.com | Avoids the use of potentially explosive reagents like sodium hydride in DMF. google.com |
| 2,5-Dihydroxybenzoic acid | Reaction with 2,2,2-trifluoroethyl triflate. | This method requires the use of the costly and not readily available 2,2,2-trifluoroethyl triflate. google.com |
Utilization of Catalysts in Benzoic Acid Synthesis
Catalysts are instrumental in the efficient synthesis of this compound, particularly in the formation of the ether linkages. Copper-containing catalysts are widely employed to facilitate the reaction between a halogenated benzene derivative and 2,2,2-trifluoroethanol. google.com
In the synthesis starting from 5-bromo-2-chlorobenzoic acid, copper(I) bromide is used as a catalyst. chemicalbook.com The reaction is carried out in the presence of a strong base, such as potassium tert-butoxide, in a suitable solvent like THF. chemicalbook.com Similarly, in the process starting from 2,5-dibromotoluene, a copper-containing catalyst is used to achieve high yields of the intermediate 2,5-bis(2,2,2-trifluoroethoxy)toluene. google.comgoogle.com Copper(II) sulfate has also been mentioned as a catalyst in certain synthetic routes. google.com The use of copper iodide has also been reported. google.com
The catalytic cycle is believed to involve the formation of a copper alkoxide species, which then undergoes nucleophilic aromatic substitution with the halogenated benzene ring. The catalyst is regenerated in the process, allowing for its use in catalytic amounts.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, making the process more economically viable for industrial applications. Key parameters that are often optimized include temperature, solvent, base, and purification methods.
Reaction Temperature: The reaction temperature is a crucial factor influencing the reaction rate and selectivity. For the copper-catalyzed etherification, temperatures are typically elevated to ensure a reasonable reaction rate. For instance, in the synthesis starting from 2,5-dibromotoluene, the reaction is preferably carried out at a temperature ranging from 70°C to 120°C, with a more preferred range of 85°C to 105°C. google.com The synthesis from 5-bromo-2-chlorobenzoic acid involves heating the reaction mixture to reflux. chemicalbook.com
Solvents and Bases: The choice of solvent and base is interdependent and significantly affects the reaction outcome. Aprotic polar solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide, and N-methylpyrrolidone are often used. google.com However, as mentioned earlier, the combination of DMF and sodium hydride can be hazardous. google.com Tetrahydrofuran (THF) is another commonly used aprotic solvent. chemicalbook.com Strong bases are required to deprotonate the 2,2,2-trifluoroethanol, forming the corresponding alkoxide. Examples of bases used include potassium tert-butoxide and sodium hydride. google.comchemicalbook.com
Purification: Achieving high purity is essential, especially given the pharmaceutical application of the final product. Common purification techniques include recrystallization and filtration. After the initial synthesis and workup, the crude product is often purified by recrystallization from a solvent mixture, such as ethanol and water. google.comchemicalbook.com This process helps to remove unreacted starting materials and byproducts. For example, one method describes dissolving the crude product in methyl tertiary butyl ether (MTB ether) and passing it through a neutral alumina column to remove insoluble components before recrystallization, resulting in a purity of over 98% as determined by high-performance liquid chromatography (HPLC). chemicalbook.com
| Starting Material | Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 5-Bromo-2-chlorobenzoic acid | Copper(I) bromide chemicalbook.com | Potassium tert-butoxide chemicalbook.com | Tetrahydrofuran (THF) chemicalbook.com | Reflux chemicalbook.com | 45% chemicalbook.com |
| 2,5-Dibromotoluene | Copper-containing catalyst google.com | Not specified | Pyridine google.com | 90-100°C (for oxidation step) google.com | 75.2% (for oxidation step) google.com |
| 5-Bromo-2-chlorobenzoic acid | Copper iodide google.com | Sodium hydride google.com | Not specified | 110-115°C google.com | 81.4% (crude) google.com |
Derivatization and Functionalization Strategies
Synthesis of Carboxylic Acid Derivatives
The carboxylic acid functional group is a versatile handle for synthesizing a range of acyl derivatives. The primary approach involves the activation of the carboxyl group, typically by converting it into a more reactive species like an acyl chloride, which can then readily react with various nucleophiles.
The synthesis of amide derivatives from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a key step in the preparation of pharmacologically important molecules, such as the antiarrhythmic drug Flecainide. nist.govinnospk.com The general strategy involves a two-step process: the activation of the carboxylic acid followed by amidation.
First, the benzoic acid is converted into its corresponding acyl chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅). google.comgoogle.com For instance, heating the benzoic acid with thionyl chloride in a non-reactive solvent like benzene (B151609) effectively produces 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride. google.com
The resulting acyl chloride is a highly reactive intermediate that is then reacted with a primary or secondary amine to form the corresponding benzamide. For example, the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with 2-(aminomethyl)piperidine (B33004) yields Flecainide. google.com Similarly, reaction with 2-(aminomethyl)pyridine produces N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, a direct precursor that can be reduced to Flecainide. google.comgoogle.comcymitquimica.com This amidation reaction is often carried out in the presence of an acid acceptor, like a tertiary amine (e.g., triethylamine), to neutralize the hydrochloric acid byproduct. google.com
| Starting Material | Reagents | Intermediate | Amine | Final Product |
| This compound | 1. Thionyl Chloride or PCl₃2. Toluene (solvent) | 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride | 2-(aminomethyl)piperidine | Flecainide [N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide] |
| This compound | 1. Ethyl Chloroformate2. Pyridine (B92270) (solvent) | Mixed Anhydride Intermediate | 2-(aminomethyl)pyridine | N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a pivotal intermediate for synthesizing various heterocyclic compounds. mdpi.comacs.orgnih.gov Its synthesis begins with the esterification of the parent benzoic acid. The acid is first converted to an ester, such as methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, by reacting it with methanol in the presence of thionyl chloride at reflux temperature. mdpi.com
This ester derivative is then reacted with hydrazine hydrate (N₂H₄·H₂O). mdpi.com The reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in a solvent like absolute alcohol. mdpi.com Upon completion of the reaction and cooling, the 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide precipitates as a solid and can be isolated by filtration. mdpi.com This hydrazide serves as a versatile building block due to the presence of a reactive -NHNH₂ group.
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1. Esterification | This compound, Methanol | Thionyl chloride, Reflux | Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | 90% mdpi.com |
| 2. Hydrazinolysis | Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, Hydrazine hydrate | Absolute alcohol, Reflux | 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | 94% mdpi.com |
Ester derivatives of this compound are not only key intermediates in the synthesis of hydrazides but also have applications in their own right. mdpi.comchemicalbook.com The esterification can be accomplished through several methods. A common laboratory-scale method involves the reaction of the benzoic acid with an alcohol, such as methanol, in the presence of thionyl chloride. mdpi.com
Another documented route is the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethylfluoromethylsulfonate, which results in the trifluoroethoxylation of both hydroxyl groups and the carboxylic acid, directly yielding the 2,2,2-trifluoroethyl ester of 2,5-bis-(2,2,2-trifluoroethoxy)benzoic acid. chemicalbook.com The resulting esters, like methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, can then be used in further reactions, such as amidation with amines to form amide derivatives. chemicalbook.com
Cyclization Reactions to Form Heterocyclic Compounds
The derivatives of this compound, particularly the benzohydrazide, are excellent precursors for synthesizing five-membered heterocyclic rings through cyclization reactions. These heterocycles are of great interest in medicinal chemistry.
A multi-step synthesis has been developed to produce novel 1,3-thiazolidinone derivatives tethered to the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety. acs.orgnih.gov The synthetic pathway commences with the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide. acs.orgnih.gov
The hydrazide is first condensed with a variety of aromatic aldehydes in an ethanol medium. acs.orgnih.gov This reaction forms the corresponding N-aroylhydrazones (Schiff bases). In the final step, these hydrazones undergo a cyclocondensation reaction with thioglycolic acid (mercaptoacetic acid). acs.orgnih.gov The reaction is typically carried out by refluxing the hydrazone and thioglycolic acid in a solvent such as 1,4-dioxane. acs.org This cyclization yields the target N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives. acs.orgnih.gov
The 2,5-bis(2,2,2-trifluoroethoxy)phenyl scaffold has also been incorporated into 1,3,4-oxadiazole (B1194373) rings. One common synthetic route also utilizes 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide as the starting material. mdpi.com
In this pathway, the benzohydrazide is condensed with various aldehydes or acetophenones to synthesize a series of hydrazone derivatives. mdpi.com These hydrazones are then subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. A frequently used method involves refluxing the hydrazone with acetic anhydride, which acts as both a dehydrating and cyclizing agent, to yield N-acetylated 1,3,4-oxadiazole derivatives. mdpi.com
An alternative strategy for creating the 1,3,4-oxadiazole core involves reacting the benzohydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. This reaction leads to the formation of a dithiocarbazate salt, which upon heating undergoes dehydrosulfurization to yield a 5-substituted-1,3,4-oxadiazole-2-thiol. nih.gov This thiol derivative can then be further functionalized at the sulfur atom. nih.gov
| Heterocycle | Precursor | Key Reagents for Cyclization | Resulting Core Structure |
| 1,3-Thiazolidinone | N-Aroylhydrazone of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | Thioglycolic acid, 1,4-Dioxane | N-substituted-4-oxo-1,3-thiazolidine |
| 1,3,4-Oxadiazole | N-Aroylhydrazone of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | Acetic anhydride, Reflux | 2,5-disubstituted-1,3,4-oxadiazole |
| 1,3,4-Oxadiazole-2-thiol | 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | Carbon disulfide, Potassium hydroxide | 5-substituted-1,3,4-oxadiazole-2-thiol |
Other Heterocyclic Systems from Functionalization
Beyond the direct modification of the core aromatic ring, the functional groups of this compound, particularly the carboxylic acid moiety, serve as versatile handles for the construction of various heterocyclic systems. These derivatization strategies typically involve multi-step synthetic sequences, transforming the benzoic acid into key intermediates that can undergo cyclization reactions to yield complex heterocyclic structures. Such approaches have been pivotal in developing novel compounds with potential applications in medicinal chemistry.
One prominent pathway involves the conversion of this compound into its corresponding benzohydrazide. This key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, is synthesized from the esterification product of the parent benzoic acid. acs.orgmdpi.comnih.govnih.gov The benzohydrazide then serves as a versatile building block for constructing nitrogen-containing heterocycles.
For instance, the synthesis of 1,3,4-oxadiazole derivatives has been successfully achieved. mdpi.comnih.gov In this process, the 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is first condensed with various aldehydes or acetophenones to form hydrazone derivatives. mdpi.comnih.gov These hydrazones are subsequently cyclized by refluxing with acetic anhydride, which facilitates the formation of the 1,3,4-oxadiazole ring. mdpi.comnih.gov This multi-step reaction sequence demonstrates a reliable method for incorporating the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety into a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom.
Similarly, the benzohydrazide intermediate is crucial for the synthesis of 1,3-thiazolidine-4-one derivatives . acs.orgnih.gov The synthetic route commences with the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with a selection of aldehydes in an ethanol medium to produce the corresponding hydrazones. acs.orgnih.gov These hydrazones then undergo a cyclization reaction with thioglycolic acid in the presence of 1,4-dioxane to yield the target N-substituted 1,3-thiazolidine-4-one derivatives. acs.orgnih.gov This strategy effectively builds a sulfur-containing heterocyclic ring system tethered to the original benzoyl group.
In addition to these examples, this compound has been utilized as a starting material for the synthesis of other trifluoromethylated heterocyclic compounds, including thiazoles, oxazoles, and thiophenes . chemicalbook.com
Furthermore, the carboxylic acid group can be activated and reacted with heterocyclic amines to form amide linkages. A notable example is the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide, a key step in the preparation of the antiarrhythmic drug Flecainide. google.cominnospk.com This transformation is typically achieved by first converting the benzoic acid into a more reactive derivative, such as an acyl chloride. google.com This activated intermediate is then reacted with a heterocyclic amine, for example, 2-(aminomethyl)pyridine. The subsequent catalytic hydrogenation of the pyridine ring yields the final piperidine-containing benzamide. google.com
These derivatization and functionalization strategies highlight the utility of this compound as a precursor for a diverse range of complex heterocyclic molecules, expanding its application in the synthesis of new chemical entities.
Interactive Data Table of Synthesized Heterocyclic Systems
| Starting Material | Key Intermediate | Reagents for Cyclization/Functionalization | Resulting Heterocyclic System |
| This compound | 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | 1. Aldehydes/Acetophenones2. Acetic Anhydride | 1,3,4-Oxadiazoles |
| This compound | 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | 1. Aldehydes2. Thioglycolic Acid | 1,3-Thiazolidine-4-ones |
| This compound | 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride | 1. 2-(aminomethyl)pyridine2. Catalytic Hydrogenation | N-(2-piperidylmethyl)-benzamide |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the trifluoroethoxy groups, and the acidic proton of the carboxylic acid.
The aromatic region would likely display a complex splitting pattern due to the three non-equivalent protons on the benzene (B151609) ring. The proton at the C6 position, being ortho to the carboxylic acid group, is expected to be the most deshielded. The protons at the C3 and C4 positions will also show characteristic splitting based on their coupling with adjacent protons.
The methylene protons (-O-CH₂-CF₃) of the two trifluoroethoxy groups are chemically equivalent and would appear as a single quartet. This splitting pattern arises from the coupling with the three neighboring fluorine atoms of the trifluoromethyl group. The strong electron-withdrawing effect of the trifluoromethyl group and the adjacent oxygen atom would shift this signal significantly downfield. For instance, the methylene protons in 2,2,2-trifluoroethanol (B45653) appear at approximately 3.9 ppm. chemicalbook.com
The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to its acidic nature and participation in hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (C3, C4, C6) | 7.0 - 8.0 | Multiplet |
| -O-CH₂-CF₃ | ~4.5 - 5.0 | Quartet (q) |
| -COOH | >10 | Broad Singlet (br s) |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments. For this compound, eleven distinct carbon signals are expected.
The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. libretexts.org The six aromatic carbons will appear in the range of approximately 110-160 ppm, with the carbons directly attached to the electron-withdrawing oxygen atoms (C2 and C5) being the most deshielded.
The carbons of the trifluoroethoxy groups are also readily identifiable. The methylene carbon (-O-CH₂-CF₃) is expected to show a signal around 60-70 ppm, influenced by the adjacent oxygen. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms, with a chemical shift influenced by the strong electronegativity of fluorine. The carbon signal in 2,2,2-trifluoroethanol, for example, is a quartet centered around 123.7 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| -COOH | ~165 - 175 | Singlet |
| Ar-C (C1-C6) | ~110 - 160 | Singlets |
| -O-CH₂-CF₃ | ~60 - 70 | Singlet |
| -CF₃ | ~120 - 125 | Quartet (q) |
Note: Predicted values are based on data for analogous structures and general chemical shift ranges. libretexts.orgoregonstate.edu
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₈F₆O₄), the expected monoisotopic mass is approximately 318.0327 g/mol . HRMS analysis would confirm this mass with a high degree of precision, typically to within a few parts per million.
The fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for aromatic ethers involve cleavage of the ether bond. blogspot.commiamioh.edu For this molecule, the loss of a trifluoroethoxy group (-OCH₂CF₃) or a trifluoromethyl group (-CF₃) are plausible fragmentation steps. The carboxylic acid moiety can also undergo characteristic fragmentation, such as the loss of a hydroxyl radical (-OH) or a carboxyl group (-COOH). The fragmentation of benzoic acid, for instance, prominently features the loss of -OH to form the benzoyl cation.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, with the broadness arising from hydrogen bonding. researchgate.net The C=O stretching vibration of the carboxylic acid will produce a strong, sharp peak typically between 1700 and 1725 cm⁻¹.
The presence of the trifluoroethoxy groups will be confirmed by strong C-F stretching vibrations, which are typically observed in the 1100-1350 cm⁻¹ region. youtube.com The C-O-C stretching of the aryl ether linkages would also be present, likely in the 1200-1275 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 (strong) |
| C-F Stretch | Trifluoromethyl | 1100 - 1350 (strong) |
| C-O-C Stretch | Aryl Ether | 1200 - 1275 (strong) |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 (medium) |
| Aromatic C-H Stretch | Benzene Ring | >3000 (weak to medium) |
Note: Predicted values are based on typical absorption ranges for the respective functional groups.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
An XPS analysis of this compound would provide the elemental composition of the surface, confirming the presence of carbon, oxygen, and fluorine. High-resolution scans of the C 1s, O 1s, and F 1s regions would offer insight into the chemical bonding environments.
The C 1s spectrum would be complex, with distinct peaks corresponding to the different types of carbon atoms: the aromatic carbons (C-C/C-H), the ether-linked carbons (C-O), the carboxylic acid carbon (O-C=O), and the fluorinated carbons (-CH₂-CF₃ and -CF₃). The carbon atoms bonded to fluorine will exhibit a significant shift to higher binding energy due to the high electronegativity of fluorine. For example, the binding energy for C-F bonds in fluorinated carbon nanotubes has been observed at approximately 688.2 eV in the F 1s spectrum.
The O 1s spectrum would show at least two peaks, one for the ether oxygens (C-O-C) and another for the two distinct oxygens of the carboxylic acid group (C=O and C-OH). The F 1s spectrum would show a single, strong peak characteristic of covalent C-F bonds. This detailed analysis of the surface chemistry is particularly valuable for understanding how this molecule interacts with other materials.
Scanning Electron Microscopy (SEM) for Morphological Investigations
Information regarding the specific morphological investigations of this compound using Scanning Electron Microscopy (SEM) is not publicly available in the reviewed scientific literature. Commercial suppliers describe the compound as a white to almost white powder or crystal. tcichemicals.com General information on the crystal habit of benzoic acid and its derivatives suggests that the morphology can be influenced by factors such as the solvent used for crystallization. researchgate.net A patent for the synthesis of a related compound describes the isolation of this compound as an off-white powder. google.com Without specific SEM studies, a detailed description of the surface topography, particle size, and shape distribution of this compound cannot be provided.
Chromatographic Methods for Purity Assessment and Separation Science
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the purity assessment and separation of this compound from related substances. This compound is recognized in the European Pharmacopoeia as Flecainide Impurity D. synzeal.com
High-Performance Liquid Chromatography (HPLC) is a widely employed method for analyzing this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective for its separation. Research on the analysis of Flecainide and its impurities has led to the development of stability-indicating HPLC methods that can effectively separate the main compound from its degradation products and related impurities, including this compound. researchgate.net
A typical HPLC method for the analysis of this compound would involve a C18 column as the stationary phase. The mobile phase is often a mixture of an aqueous buffer and an organic solvent. For instance, a mobile phase consisting of a phosphate (B84403) buffer (pH 3.3), acetonitrile, and triethylamine (B128534) has been successfully used for the separation of Flecainide and its impurities. researchgate.net The use of a buffer is crucial to ensure the consistent ionization state of the acidic and basic analytes, leading to reproducible retention times and peak shapes. The detection is commonly carried out using a UV detector.
The following interactive data table summarizes typical HPLC conditions that can be adapted for the analysis of this compound:
| Parameter | Condition 1 |
| Stationary Phase | RP-C18 column |
| Mobile Phase | Phosphate buffer (pH 3.3) : Acetonitrile : Triethylamine |
| Detection | UV |
Gas Chromatography (GC) is another valuable technique for the purity assessment of this compound. Some commercial suppliers indicate the use of GC for purity analysis. tcichemicals.com Due to the polar nature and relatively low volatility of benzoic acid derivatives, derivatization is often necessary to improve their chromatographic behavior in GC. This process converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester derivative, resulting in better peak shape and thermal stability.
While specific GC methods for the direct analysis of this compound are not extensively detailed in the literature, general principles for the GC analysis of acidic compounds can be applied. This would typically involve the use of a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
The following interactive data table outlines potential GC parameters for the analysis of the derivatized form of this compound:
| Parameter | Potential Condition |
| Derivatization Agent | Silylating or Esterifying agent |
| Stationary Phase | Non-polar or medium-polarity capillary column |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Mode | Split/Splitless |
Computational Chemistry and in Silico Investigations
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in understanding the interactions between potential drug candidates and their protein targets.
Studies on 1,3-thiazolidin-4-one derivatives incorporating the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety have utilized molecular docking to investigate their potential as inhibitors of Aurora A kinase (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are significant targets in cancer therapy. nih.govacs.org The docking analyses revealed that these compounds exhibited considerable binding to the residues of both AURKA and VEGFR-2, with binding affinities calculated to be in the range of -7.9 to -9.8 kcal/mol. nih.gov
For instance, the most active derivatives formed key interactions within the binding sites of these proteins. The bridging –NH group of several derivatives was found to form a hydrogen bond with the amino acid residue Glu 260 of AURKA. nih.gov In the case of VEGFR-2, interactions were predominantly hydrophobic, involving residues such as Cys 817, Val 848, Ala 866, and Leu 1049. nih.gov Notably, some derivatives also demonstrated hydrogen bonding with Ile 1025 and Arg 1027 residues of VEGFR-2. nih.gov The specific interactions and binding energies help in rationalizing the observed biological activities and guide further structural modifications to enhance potency.
Similarly, a series of 1,3,4-oxadiazole (B1194373) derivatives synthesized from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid were subjected to molecular docking experiments to explore their dynamic behavior at the protein binding site. mdpi.com
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative 5b (3,5-dibromo-4-hydroxy substituted) | AURKA | -9.8 | Glu 260 (H-bond) |
| Derivative 5c (2-chlorophenyl substituted) | AURKA | -9.5 | Glu 260 (H-bond) |
| Derivative 5e (4-chlorophenyl substituted) | AURKA | -9.4 | Glu 260 (H-bond) |
| Derivative 5d | VEGFR-2 | Not Specified | Ile 1025 (H-bond), Hydrophobic interactions with Cys 817, Val 848, etc. |
| Derivative 5f | VEGFR-2 | Not Specified | Arg 1027 (H-bond), Hydrophobic interactions with Cys 817, Val 848, etc. |
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
To further validate the results from molecular docking and assess the stability of the ligand-protein complexes over time, molecular dynamics (MD) simulations are performed. acs.org This computational method simulates the physical movements of atoms and molecules, providing a more accurate prediction of protein-drug interactions. acs.org
For the 1,3-thiazolidin-4-one and 1,3,4-oxadiazole derivatives of this compound, MD simulations were conducted to confirm the stability of the docked poses and the persistence of the key interactions identified in the docking studies. mdpi.comacs.org These simulations help to ensure that the predicted binding mode is not a transient state but a stable conformation, thus reinforcing the potential of the compound as an effective inhibitor. The results from these simulations are often correlated with biological investigation findings to provide a comprehensive understanding of the compound's mechanism of action. mdpi.comacs.org
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Pharmacokinetic Modeling
In silico ADMET prediction is a critical step in early-stage drug discovery, used to evaluate the drug-likeness, safety, and bioavailability of therapeutic candidates. acs.org For derivatives of this compound, ADMET properties were predicted using web tools such as SwissADME. acs.org
These studies assessed various physicochemical and pharmacokinetic parameters. A key part of this assessment involves evaluating compliance with Lipinski's rule of five, which helps to predict if a compound possesses properties that would make it a likely orally active drug in humans. acs.org The vast majority of the synthesized 1,3-thiazolidin-4-one and 1,3,4-oxadiazole derivatives were found to obey Lipinski's rule, indicating good potential for drug-likeness and oral bioavailability. mdpi.comacs.org These predictions are crucial for prioritizing which compounds should be advanced to more resource-intensive in vitro and in vivo testing. acs.org
| Parameter | Predicted Value/Range | Significance |
|---|---|---|
| Lipinski's Rule of Five | Majority of derivatives showed no violations | Indicates good potential for oral bioavailability |
| Molecular Weight | < 500 g/mol | Aids in absorption and distribution |
| LogP (Lipophilicity) | < 5 | Balances solubility and permeability |
| Hydrogen Bond Donors | < 5 | Influences binding and solubility |
| Hydrogen Bond Acceptors | < 10 | Influences binding and solubility |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Based on the available scientific literature, specific studies focusing on the quantum chemical calculations (e.g., Density Functional Theory - DFT) to determine the electronic structure and reactivity of this compound or its immediate derivatives have not been prominently reported. Such studies would typically provide insights into molecular orbitals, electrostatic potential maps, and reactivity indices, which can be valuable for understanding reaction mechanisms and designing molecules with specific electronic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov The development of a QSAR model typically requires a dataset of structurally related compounds with measured biological activities. While QSAR is a powerful tool in drug design, dedicated QSAR modeling studies for a series of compounds based on the this compound scaffold were not identified in the scope of the conducted research. Such studies would be beneficial for predicting the activity of new, unsynthesized derivatives and for identifying the key structural features that govern their biological effects.
Research Applications in Pharmaceutical Sciences
Role as a Key Intermediate in Pharmaceutical Synthesis
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a specialized chemical compound widely recognized in the pharmaceutical industry as a pivotal intermediate in the synthesis of important medications. innospk.com Its unique structure, which includes a benzoic acid backbone with two trifluoroethoxy groups, provides distinct chemical properties valuable for creating more complex molecules. innospk.com
The primary and most well-documented application of this compound is its function as a key intermediate in the synthesis of the Class IC anti-arrhythmic agent, Flecainide. innospk.comnewdrugapprovals.org Flecainide is formally a monocarboxylic acid amide that results from the condensation of the carboxy group of this compound with the primary amino group of piperidin-2-ylmethylamine. nih.gov
The synthesis process typically involves activating the benzoic acid, often by converting it into its acid chloride or an activated ester, which then reacts with an amine. newdrugapprovals.orggoogle.comjustia.com For instance, one method involves converting this compound into its acid chloride, which is then reacted with 2-(aminomethyl)pyridine, followed by the catalytic hydrogenation of the pyridine (B92270) ring to yield Flecainide. newdrugapprovals.orggoogle.com Another approach uses the 2,2,2-trifluoroethyl ester of the benzoic acid, which selectively reacts with the primary amino group of 2-(aminomethyl)piperidine (B33004) to produce Flecainide. justia.com The trifluoroethoxy groups within the structure are crucial as they contribute to the pharmacological profile of the final active pharmaceutical ingredient. innospk.com
Development and Evaluation of Bioactive Derivatives
Beyond its role as a precursor, the scaffold of this compound is being used to develop new bioactive compounds with potential therapeutic applications in other areas of medicine.
Research efforts have utilized this compound in the development of novel compounds targeting inflammatory diseases. chemimpex.com The unique chemical properties imparted by its structure, such as enhanced stability, make it a valuable starting point for synthesizing potential anti-inflammatory agents. chemimpex.com While the broader class of benzoic acid derivatives includes many compounds with known pharmacological properties, the specific focus on derivatives of this compound aims to leverage its distinct fluorinated structure for creating new therapeutic options. chemimpex.comnih.gov
A significant area of current research involves creating derivatives of this compound and evaluating their potential as anticancer agents. acs.orgnih.gov Scientists have synthesized novel series of compounds, such as 1,3,4-oxadiazoles and 1,3-thiazolidin-4-ones, using the benzoic acid as a chemical starting point. acs.orgnih.gov These new molecular entities are then assessed for their ability to inhibit the growth of cancer cells. acs.orgnih.govnih.gov
The anticancer potential of these novel derivatives has been evaluated through in vitro cytotoxicity studies against human cancer cell lines. acs.orgnih.gov Specifically, a series of 1,3-thiazolidin-4-one derivatives tethered to a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety were tested against the human glioblastoma cell line LN229 using an MTT assay. acs.orgnih.gov Several of these compounds demonstrated notable efficacy. acs.orgnih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for the most active derivatives. nih.gov
Table 1: In Vitro Cytotoxicity of Thiazolidin-4-one Derivatives Against LN229 Glioblastoma Cells This interactive table presents the IC₅₀ values for selected derivatives.
| Compound | Substituent (R) | IC₅₀ (µg/mL) nih.gov |
|---|---|---|
| 5b | 4-Fluorophenyl | 9.48 |
| 5c | 2,4-Dichlorophenyl | 12.16 |
| 5e | 4-Chlorophenyl | 6.43 |
To understand how these derivatives exert their anticancer effects, researchers have investigated their molecular mechanisms of action. acs.org A key strategy in modern cancer therapy is the dual inhibition of critical proteins involved in cell division and tumor growth, such as Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.orgnih.gov
In silico molecular docking studies were performed to predict the binding affinity of the synthesized 1,3-thiazolidin-4-one derivatives to the active sites of AURKA and VEGFR-2. acs.org The results indicated that the compounds could bind effectively to both protein targets, with binding affinities superior to the standard drug Temozolomide. acs.org The analysis suggested that these interactions are primarily driven by hydrophobic and π-stacking forces. acs.org The compound 5e, which has a 4-chlorophenyl substituent, was identified as a particularly promising moiety for developing treatments for glioblastoma based on these findings. acs.orgnih.gov
Table 2: Molecular Docking Binding Affinities of Thiazolidin-4-one Derivatives with AURKA and VEGFR-2 This interactive table shows the predicted binding energies from in silico studies.
| Compound | Binding Affinity with AURKA (kcal/mol) acs.org | Binding Affinity with VEGFR-2 (kcal/mol) acs.org |
|---|---|---|
| 5b | -9.2 | -8.8 |
| 5c | -9.8 | -9.4 |
| 5e | -9.4 | -9.1 |
| Temozolomide (Standard) | -5.7 | -5.9 |
Investigation of Anti-Diabetic Activity in Derived Compounds
The exploration of derivatives of this compound for potential therapeutic applications is an area of scientific interest. Researchers synthesize new molecules based on this parent compound to evaluate their biological activities, including their potential as anti-diabetic agents.
In Vivo Model Studies (e.g., Drosophila melanogaster)
Following a comprehensive search of scientific literature and public databases, no specific studies were identified that investigated the anti-diabetic activity of compounds derived from this compound using Drosophila melanogaster (the common fruit fly) as an in vivo model. While Drosophila melanogaster is a well-established model organism for studying metabolic diseases, including diabetes, due to its genetic tractability and conserved metabolic pathways, research connecting it to this particular chemical compound and its derivatives for anti-diabetic screening appears to be absent from the available public records.
Design and Synthesis of Innovative Drug Delivery Systems
The design and synthesis of advanced drug delivery systems aim to enhance the therapeutic efficacy of medicinal compounds by improving their solubility, stability, and targeted delivery. The unique physicochemical properties of organofluorine compounds, such as increased metabolic stability and membrane permeability, often make them attractive candidates for incorporation into such systems.
However, a thorough review of the current scientific literature indicates a lack of specific research focused on the use of this compound in the design and synthesis of innovative drug delivery systems. While the broader class of fluorinated organic acids is recognized for its potential in pharmaceutical formulation and drug design, specific applications or detailed studies involving this compound in this context have not been reported in the available scientific literature. Therefore, no data tables or detailed research findings on this specific application can be provided at this time.
Applications in Advanced Materials Science and Engineering
Utilization in High-Performance Coatings and Surface Treatments
The incorporation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid into coating formulations is driven by the attributes conferred by its trifluoroethoxy groups. chemimpex.com These fluorinated moieties are known to enhance chemical stability and solubility in certain organic solvents, making the compound a valuable component for developing high-performance coatings. chemimpex.com The resulting surface treatments exhibit improved durability and resistance to harsh environmental factors. chemimpex.com This makes them particularly suitable for demanding applications in sectors such as the automotive and aerospace industries, where materials are constantly exposed to extreme temperatures, chemicals, and weathering. chemimpex.com
Integration into Advanced Adhesive Formulations
Similar to its role in coatings, this compound serves as a key ingredient in advanced adhesive formulations. Its chemical structure contributes to the creation of adhesives with superior stability and integrity under harsh conditions. chemimpex.com The presence of the trifluoroethoxy groups enhances the adhesive's resistance to chemical degradation and environmental stressors, ensuring a durable and reliable bond. chemimpex.com These characteristics are critical in high-stakes industries like aerospace and automotive manufacturing, where the longevity and failure resistance of adhesive joints are paramount. chemimpex.com
Employment in Specialty Polymer Chemistry for Enhanced Properties
In the realm of polymer chemistry, this compound is utilized in the synthesis of specialty polymers. chemimpex.com It can be employed as a monomer or a modifying additive to create polymers with specific high-performance characteristics. The primary benefits derived from its inclusion are significantly enhanced thermal stability and chemical resistance in the final polymer product. chemimpex.com These properties are indispensable in the electronics and automotive industries, where components are often subjected to high operating temperatures and exposure to various chemicals. chemimpex.com
Development of Ecologically Sound Solvents and Surfactants
Research into greener chemistry has identified this compound as a compound of interest for the development of environmentally friendly solvents and surfactants. chemimpex.com Its molecular structure, featuring both hydrophobic fluorinated chains and a hydrophilic carboxylic acid group, gives it amphiphilic properties necessary for surfactant activity. Its use in these applications contributes to more sustainable chemical processes, aiming to reduce the ecological impact of industrial and manufacturing operations. chemimpex.com
Application as an Additive in Energy Storage Systems
One of the most significant recent applications for this compound is as a functional electrolyte additive in next-generation energy storage devices, specifically high-energy-density Lithium Metal Batteries (LMBs). nih.govrsc.org
High-nickel cathodes like LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) are favored for their high specific capacity but suffer from rapid performance degradation. nih.govrsc.org This degradation is caused by issues such as structural stress, undesirable migration of nickel ions, and cracking of the cathode particles during cycling. nih.gov When introduced into the carbonate electrolyte, this compound (referred to in studies as 2,5BTBA) acts as a sacrificial additive. nih.gov It effectively impedes these detrimental parasitic reactions at the cathode surface, shields the cathode from the electrolyte, and helps preserve the structural integrity of the NCM811 material during repeated charge-discharge cycles. nih.gov
The primary mechanism by which 2,5BTBA enhances battery performance is through its decomposition during the initial cycles to form a protective film. nih.govrsc.org This dense, conductive, high-polymer film, identified as poly(trifluoroethyl acrylate), deposits on the surfaces of both the NCM811 cathode and the lithium metal anode. nih.gov This macromolecular layer acts as a physical barrier, effectively isolating the electrodes from the bulk carbonate electrolyte. nih.govrsc.org This separation prevents direct contact and subsequent parasitic reactions, suppresses the growth of lithium dendrites on the anode, and facilitates uniform lithium deposition. nih.govrsc.org
The tangible benefits of this approach have been quantified in research, demonstrating a significant improvement in battery longevity and efficiency.
Table 1: Performance of Li/NCM811 Battery with 2,5BTBA Additive
| Additive Concentration (by weight) | Cycling Performance | Capacity Retention | Average Coulombic Efficiency |
|---|---|---|---|
| 3 wt% 2,5BTBA | 700 cycles at 0.5C | 89.41% | 99.13% nih.gov |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) |
| poly(trifluoroethyl acrylate) |
Environmental and Green Chemistry Perspectives
Considerations for Environmental Impact of Fluorinated Compounds
While specific environmental fate data for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is not extensively documented, the broader class of organofluorine compounds, to which it belongs, has been studied for its environmental interactions. nih.govcabidigitallibrary.org
The defining feature of these compounds is the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. wikipedia.org This bond strength imparts high thermal and chemical stability to fluorinated molecules. wikipedia.org Consequently, many synthetic organofluorine compounds are characterized by their high persistence in the environment, resisting natural degradation processes. wikipedia.orgnumberanalytics.com This persistence can lead to the accumulation of these compounds in soil, water, and air. numberanalytics.com
Concerns regarding fluorinated compounds include:
Persistence: The stability of the C-F bond makes many organofluorine compounds resistant to biodegradation, hydrolysis, and photolysis. wikipedia.orgnumberanalytics.com For instance, many per- and polyfluoroalkyl substances (PFAS) are known to be either non-degradable or to transform into other stable PFAS products. nih.gov
Bioaccumulation: Some fluorinated compounds, like certain fluorosurfactants, are known to be persistent global contaminants that can accumulate in organisms and food chains. wikipedia.org
Degradation Products: When fluorinated compounds do degrade, their transformation products can also be of environmental concern. For example, the atmospheric degradation of some hydrofluorocarbons (HFCs) and other fluorinated molecules can yield trifluoroacetic acid (TFA), a highly persistent substance found accumulating in water bodies. nih.gov The degradation of fluorinated aromatic compounds can be particularly slow, with some isomers of fluorobenzoate proving recalcitrant under various anaerobic conditions. researchwithrutgers.com Microbial degradation, when it occurs, may proceed through pathways that cleave the C-F bond, releasing fluoride (B91410) ions. numberanalytics.comnih.gov
The widespread use of fluorinated compounds in pharmaceuticals and other industries has led to detectable residues in surface waters and biological samples, underscoring the importance of understanding their long-term environmental fate. nih.gov
Table 1: Factors Influencing Environmental Fate of Fluorinated Compounds
| Factor | Description | Environmental Implication | Reference |
|---|---|---|---|
| Carbon-Fluorine Bond Strength | One of the strongest covalent bonds in organic chemistry (avg. energy ~480 kJ/mol). | High chemical and thermal stability, leading to environmental persistence. | wikipedia.org |
| Degradation Pathways | Can undergo hydrolysis, photolysis, or microbial degradation, though often slowly. | Transformation can lead to the formation of other persistent and potentially toxic compounds, such as trifluoroacetic acid (TFA). | numberanalytics.comnih.gov |
| Bioaccumulation | The tendency of a substance to be absorbed by an organism at a rate greater than that at which it is lost. | Some fluorinated compounds can accumulate in food chains, posing risks to wildlife and humans. | wikipedia.org |
| Toxicity | The degree to which a substance can harm organisms. | While many organofluorine compounds are not acutely toxic, some can have adverse health effects on wildlife and humans. | numberanalytics.comnumberanalytics.com |
Research into Sustainable and Green Synthesis Protocols
The synthesis of this compound is a multi-step process, and historical and current methods can be evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes, focusing on waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. acs.orgdovepress.com
Several patented routes for synthesizing this acid exist. A common approach involves the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. google.comprepchem.comgoogle.com Another method starts with 2,5-bis(2,2,2-trifluoroethoxy)toluene, which is then oxidized using strong agents like potassium permanganate (B83412). google.com Other starting materials include 1-bromo-4-fluorobenzene (B142099) or 2-bromo-5-chlorobenzoic acid. google.comjustia.com
From a green chemistry perspective, these syntheses present several challenges:
Hazardous Reagents: Some methods employ hazardous materials. For instance, the use of sodium hydride with N,N-dimethylformamide (DMF) has been noted as a potential explosion risk. google.com The oxidation step can involve hypochlorite (B82951) or large quantities of potassium permanganate, which generates significant waste. google.comgoogle.com The conversion of the final acid to an acid chloride often uses inorganic acid chlorides. google.com
Atom Economy: The principle of atom economy measures how much of the reactants end up in the final product. acs.org Multi-step syntheses with protection/deprotection steps or those that use stoichiometric reagents rather than catalysts tend to have lower atom economy. acs.org For example, one process for a precursor molecule uses 8 equivalents of 2,2,2-trifluoroethanol (B45653) when only 2 are theoretically required, representing poor atom economy. google.com
Solvents: Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide, or N-methylpyrrolidone are common in these syntheses but are considered solvents of concern that green chemistry seeks to replace with safer alternatives like water or bio-based solvents. google.commdpi.com
Research into greener alternatives for fluorinated compounds is an active field. dovepress.com Key areas of development include:
Catalysis: Using catalysts instead of stoichiometric reagents can reduce waste and improve energy efficiency. bath.ac.uk
Safer Reagents: Efforts are underway to develop new fluorinating agents and synthetic methods that are safer and more environmentally friendly. sciencedaily.comeurekalert.org For example, new methods using blue light as a catalyst have been developed to create pharmaceuticals more sustainably. bath.ac.uk
Process Intensification: Techniques like microwave-assisted synthesis can increase reaction efficiency, reduce chemical and energy use, and minimize waste. mdpi.com
Table 2: Green Chemistry Evaluation of Selected Synthesis Steps for this compound and Related Compounds
| Synthesis Step/Method | Traditional Approach | Green Chemistry Considerations | Potential Greener Alternative | Reference |
|---|---|---|---|---|
| Fluoroalkoxy-de-halogenation | Reaction with sodium hydride in DMF. | Use of hazardous reagents (NaH) and solvents (DMF); potential explosion risk. | Catalytic methods, use of safer base/solvent systems. | google.com |
| Oxidation of Acetophenone (B1666503) | Use of hypochlorite. | Potential for halogenated by-products. Poor atom economy. | Catalytic oxidation using air or H₂O₂ as the oxidant. | google.com |
| Oxidation of Toluene Derivative | Use of potassium permanganate (KMnO₄). | Generates large amounts of manganese dioxide (MnO₂) waste. Poor atom economy. | Catalytic aerobic oxidation. | google.com |
| Solvent Use | Aprotic polar solvents like DMF or DMAc. | These solvents have toxicity concerns and are difficult to dispose of. | Use of "green solvents" such as water, ethanol, or solvent-free conditions. | google.commdpi.com |
Waste Minimization and By-product Management in Chemical Processes
Waste minimization is a cornerstone of green chemistry and sustainable industrial practice. core.ac.uk The pharmaceutical industry, in particular, has been known to generate significant amounts of waste relative to the amount of active ingredient produced, often estimated at over 100 kg of waste per kilogram of product. bath.ac.ukcopadata.com
In the synthesis of this compound, waste is generated at multiple stages:
By-products from Main Reactions: The oxidation of 2,5-bis(2,2,2-trifluoroethoxy)toluene with potassium permanganate produces a manganese oxide precipitate that must be filtered and disposed of. google.com The use of activated esters in subsequent reactions to form derivatives can produce toxic by-products like cyanomethanol or 2,2,2-trifluoroethanol. justia.com
Solvent Waste: The use of organic solvents contributes significantly to the waste stream. Recovery and reuse of solvents are important waste minimization strategies, but can be limited by regulatory constraints in the pharmaceutical industry. core.ac.uk
Products of Incomplete Combustion (PICs): The disposal of fluorinated waste streams requires careful management. High-temperature incineration is a potential disposal method for breaking down stable fluorinated compounds. epa.gov However, incomplete combustion can lead to the formation of smaller, highly mobile, and persistent fluorinated PICs, which pose their own environmental risks. epa.govitrcweb.org The thermal degradation of fluoropolymers, for instance, can produce hydrogen fluoride, carbonyl fluoride, and various perfluorinated compounds. turi.org
Strategies for waste minimization in these processes align with green chemistry principles and include optimizing reaction yields, using catalytic rather than stoichiometric reagents, minimizing solvent use, and choosing less hazardous materials. acs.orgcore.ac.uk Furthermore, developing robust technologies for the disposal and destruction of fluorinated waste is critical. numberanalytics.comnih.govnih.gov Advanced methods like plasma technologies and advanced oxidation processes are being explored for the destruction of fluorinated compounds. numberanalytics.commdpi.com
Future Research Directions and Translational Prospects
Exploration of Novel Derivatization Pathways and Compound Libraries
The core structure of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid serves as a valuable starting point for the synthesis of new chemical entities with diverse biological activities. Future research will likely focus on expanding the library of its derivatives through innovative synthetic methodologies.
One promising avenue involves the esterification of the carboxylic acid group, followed by reaction with various amines or hydrazines to generate a wide array of amides and hydrazones. mdpi.comacs.org For instance, the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide from the parent benzoic acid opens up a pathway to a variety of hydrazone derivatives through condensation with different aldehydes and acetophenones. mdpi.com Further cyclization of these hydrazones can lead to the formation of diverse heterocyclic systems, such as 1,3,4-oxadiazoles and 1,3-thiazolidin-4-ones. mdpi.comnih.gov
Recent studies have demonstrated the potential of these derivatives as potent anticancer and antidiabetic agents. For example, a series of 1,3,4-oxadiazole (B1194373) derivatives synthesized from this compound have been investigated for their cytotoxic effects against glioblastoma cell lines and their potential as antidiabetic agents in Drosophila melanogaster models. mdpi.com Similarly, novel 1,3-thiazolidin-4-one derivatives have been synthesized and evaluated as inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in cancer progression. acs.orgnih.gov
The exploration of these derivatization pathways will enable the creation of extensive compound libraries. High-throughput screening of these libraries against a panel of biological targets could uncover new therapeutic leads for a range of diseases.
Advancements in Materials Science Applications and Performance Enhancement
The presence of trifluoroethoxy groups in this compound imparts enhanced thermal stability and chemical resistance, making it a valuable component in the formulation of high-performance polymers. innospk.com Future research in materials science is expected to further exploit these properties to develop advanced materials with superior performance characteristics.
Incorporating this fluorinated benzoic acid derivative into polymer backbones can significantly enhance their properties. For instance, it can be used in the formulation of specialty polymers for the automotive and electronics industries where resistance to high temperatures and harsh chemicals is paramount. innospk.com Research efforts could focus on synthesizing and characterizing a range of fluoropolymers incorporating this monomer and evaluating their mechanical and thermal properties.
Table 1: General Properties of Common Fluoropolymers
| Property | PTFE | FEP | PFA |
| Maximum Working Temperature (°C) | 260 | 205 | 260 |
| Tensile Strength (MPa) | 20-30 | 23 | 28 |
| Chemical Resistance | Excellent | Excellent | Excellent |
| Dielectric Strength (kV/mm) | 60 | 80 | 80 |
This table presents general data for common fluoropolymers and is intended to be illustrative of the types of properties that could be enhanced by the inclusion of this compound.
Future studies should aim to generate specific data on the performance of polymers modified with this compound to quantify its impact on thermal stability, chemical resistance, and mechanical strength.
Elucidation of Complex Molecular Mechanisms in Biological Systems
A significant area of future research lies in unraveling the intricate molecular mechanisms through which derivatives of this compound exert their biological effects. While its role as a key intermediate in the synthesis of the antiarrhythmic drug Flecainide is well-established, the molecular targets of its other derivatives are still being explored. innospk.com
Recent in silico studies have provided valuable insights into the potential mechanisms of action. For example, molecular docking studies of 1,3-thiazolidin-4-one derivatives have shown their potential to bind to the active sites of AURKA and VEGFR-2, suggesting a mechanism for their anticancer activity. acs.orgnih.gov These computational predictions, however, need to be validated through in vitro and in vivo experiments to confirm the inhibitory effects and elucidate the downstream signaling pathways.
The following table summarizes the findings of in silico studies on some derivatives of this compound.
Table 2: In Silico Molecular Docking Studies of this compound Derivatives
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Application |
| 1,3-Thiazolidin-4-one | AURKA | -9.8 to -8.0 | Anticancer (Glioblastoma) |
| 1,3-Thiazolidin-4-one | VEGFR-2 | -9.4 to -7.9 | Anticancer (Glioblastoma) |
Further research should focus on expanding the range of biological targets investigated for these derivatives. Techniques such as differential proteomics and transcriptomics could be employed to identify global changes in protein and gene expression in cells treated with these compounds, providing a broader understanding of their mechanisms of action.
Integration of Artificial Intelligence and Machine Learning in Chemical Design
Future research should focus on developing and validating AI and ML models specifically tailored for the design of this compound derivatives. This will require the generation of large and diverse datasets of chemical structures and their corresponding biological activities.
Scalability and Commercial Viability of Production Processes
The translational potential of any new compound is heavily dependent on the scalability and commercial viability of its production process. For this compound, which is a key intermediate in the pharmaceutical industry, optimizing its synthesis is of critical importance. innospk.com
Several synthetic routes for this compound have been reported, often starting from substituted benzene (B151609) derivatives. prepchem.com One common method involves the trifluoroethoxylation of a di-substituted benzene, followed by functional group manipulations to introduce the carboxylic acid moiety. prepchem.com Another approach involves the oxidation of a corresponding acetophenone (B1666503) derivative. prepchem.com
Table 3: Comparison of Synthetic Approaches for this compound
| Starting Material | Key Steps | Reported Yield | Considerations |
| 2,5-Dibromotoluene | Trifluoroethoxylation, Oxidation | ~75% (oxidation step) | Multi-step process, potential for by-products |
| 2,5-Bis(2,2,2-trifluoroethoxy)acetophenone | Oxidation | High | Requires synthesis of the acetophenone precursor |
Future research should focus on developing more efficient and sustainable synthetic methods for this compound. This could involve the use of novel catalysts, flow chemistry techniques, or biocatalytic approaches to improve yields, reduce waste, and lower production costs. A thorough techno-economic analysis of any new process will be crucial to assess its commercial feasibility.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, and what factors influence yield optimization?
- Methodological Answer : The compound is synthesized via acyl chloride intermediates. A reported method involves reacting the benzoic acid with dichlorosulfoxide to form 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride, followed by amination with piperidin-2-ylmethanamine. Key factors include reagent ratios (e.g., 1:1.8 molar ratio of acid to amine), solvent selection (THF for amination), and reaction time (2 hours for acyl chloride formation). Recrystallization in ethanol or isopropyl alcohol improves purity, achieving >99.7% purity via HPLC .
Q. How is the structure of this compound confirmed in synthetic chemistry?
- Methodological Answer : Structural confirmation employs analytical techniques such as:
- ¹H/¹³C NMR : To verify aromatic proton environments and trifluoroethoxy substituents.
- HPLC : For purity assessment (>95% purity threshold).
- Melting Point Analysis : Reported range of 119–121°C .
- Mass Spectrometry (MS) : To confirm molecular weight (318.17 g/mol) .
Q. What role does this compound play in the synthesis of pharmaceuticals like Flecainide acetate?
- Methodological Answer : It serves as a key intermediate in Flecainide synthesis. The benzoic acid is converted to its acyl chloride derivative, which reacts with piperidin-2-ylmethanamine to form the benzamide backbone of Flecainide. Neutralization with NaOH and salification with acetic acid yields the final product. Critical steps include controlling impurities like 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide through optimized reaction conditions .
Advanced Research Questions
Explain the mechanism of boric acid-catalyzed amide formation involving this compound.
- Methodological Answer : Boric acid (0.1 eq.) activates the carboxylic acid by reducing electron density at the carbonyl group, facilitating nucleophilic attack by amines (e.g., 2-aminomethylpyridine). This Lewis acid catalysis stabilizes the tetrahedral intermediate, enabling moderate-to-high yields (60–80%) in amide coupling reactions. The trifluoroethoxy groups enhance electrophilicity, further promoting reactivity .
Q. How are process-related impurities identified and controlled during Flecainide acetate synthesis using this compound?
- Methodological Answer : Impurities arise from incomplete reactions or side products (e.g., regioisomeric benzamides or unreacted intermediates). Control strategies include:
- Chromatographic Monitoring : HPLC tracks impurity profiles (e.g., 1,4-bis(trifluoroethoxy)benzene derivatives).
- Recrystallization : Ethanol/isopropyl alcohol recrystallization removes hydrophilic impurities.
- Reagent Stoichiometry : Excess amine (1.8 eq.) ensures complete acylation .
Q. What computational methods predict the reactivity of this compound in drug design?
- Methodological Answer : AutoDock4 and molecular dynamics simulations model interactions with biological targets (e.g., sodium ion channels for Flecainide). Docking studies assess binding affinities by simulating ligand-receptor flexibility, particularly for trifluoroethoxy groups, which influence lipophilicity and binding pocket compatibility .
Q. What analytical techniques ensure purity and assess degradation products of this compound?
- Methodological Answer :
- HPLC-DAD/MS : Quantifies purity (>99.7%) and identifies degradation products (e.g., hydrolyzed benzoic acid).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C).
- ¹⁹F NMR : Monitors trifluoroethoxy group integrity under acidic/alkaline conditions .
Q. How do reaction parameters influence the regioselective synthesis of derivatives from this compound?
- Methodological Answer : Regioselectivity in derivative synthesis (e.g., amides or esters) depends on:
- Catalyst Choice : Boric acid favors ortho/para substitution due to steric and electronic effects.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the carbonyl.
- Temperature : Lower temperatures (0–25°C) minimize side reactions in trifluoroethoxy group retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
